molecular formula C13H17N7O2S2 B15282158 2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide

2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide

Cat. No.: B15282158
M. Wt: 367.5 g/mol
InChI Key: ZJPXRGIZFPKDJD-UHFFFAOYSA-N
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Description

2-{[4-[(6-ethoxy-3-pyridazinyl)sulfanyl]-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of pyridazine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-[(6-ethoxy-3-pyridazinyl)sulfanyl]-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the pyridazine and triazine intermediates. The general synthetic route includes:

    Formation of the Pyridazine Intermediate: The pyridazine ring is synthesized through a series of reactions involving ethoxy-substituted precursors.

    Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting ethylamine with appropriate triazine precursors.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{[4-[(6-ethoxy-3-pyridazinyl)sulfanyl]-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-[(6-ethoxy-3-pyridazinyl)sulfanyl]-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-[(6-ethoxy-3-pyridazinyl)sulfanyl]-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cellular receptors to alter signaling pathways.

    Form Complexes: Form stable complexes with metal ions, affecting their bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
  • 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline

Uniqueness

2-{[4-[(6-ethoxy-3-pyridazinyl)sulfanyl]-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of pyridazine and triazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H17N7O2S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[[4-(6-ethoxypyridazin-3-yl)sulfanyl-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H17N7O2S2/c1-3-15-11-16-12(23-7-8(14)21)18-13(17-11)24-10-6-5-9(19-20-10)22-4-2/h5-6H,3-4,7H2,1-2H3,(H2,14,21)(H,15,16,17,18)

InChI Key

ZJPXRGIZFPKDJD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC2=NN=C(C=C2)OCC)SCC(=O)N

Origin of Product

United States

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